molecular formula C20H21BrN2O2 B4320422 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL

Cat. No.: B4320422
M. Wt: 401.3 g/mol
InChI Key: POIUWWSMHNKXII-UHFFFAOYSA-N
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Description

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL is a synthetic organic compound that features a biphenyl group, a pyrazole ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL typically involves multiple steps:

    Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate alkylating agent under basic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone.

    Coupling of the intermediates: The biphenyl-4-yloxy intermediate is then coupled with the pyrazole derivative using a suitable coupling reagent such as a carbodiimide or a phosphonium salt.

    Bromination: The final step involves the bromination of the pyrazole ring using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(biphenyl-4-yloxy)-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.

    1-(biphenyl-4-yloxy)-3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure with a methyl group instead of bromine.

Uniqueness

1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing new compounds with specific properties or activities.

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-14-20(21)15(2)23(22-14)12-18(24)13-25-19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-11,18,24H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIUWWSMHNKXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL
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1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL
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1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL
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1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL
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1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL
Reactant of Route 6
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1-{[1,1'-BIPHENYL]-4-YLOXY}-3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPAN-2-OL

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